2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid
Overview
Description
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid is a compound that features a triazine ring substituted with diphenyl groups and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents to introduce the sulfanylacetic acid group. One common method involves the use of interhalogens or dihalogens in a solvent such as dichloromethane . The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: A precursor in the synthesis of the target compound.
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4’-disulfonic acid: Used in similar applications, particularly in coordination chemistry.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-hexyl-oxy-phenol: Employed as a UV absorber and stabilizer in polymers.
Uniqueness
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid is unique due to its specific combination of a triazine ring with a sulfanylacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-14(22)11-23-17-18-15(12-7-3-1-4-8-12)16(19-20-17)13-9-5-2-6-10-13/h1-10H,11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQIGRLJUBETSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331278 | |
Record name | 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660336 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
95633-33-3 | |
Record name | 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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